![molecular formula C13H11F2NO2S2 B262586 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide, also known as DMS 19491, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
作用機序
The mechanism of action of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 is not fully understood. However, one study published in 2018 by Li et al. suggested that this compound 19491 may exert its anticancer effects by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have various biochemical and physiological effects. For example, a study published in 2018 by Li et al. found that this compound 19491 inhibited the growth and migration of human breast cancer cells. Another study published in 2017 by Zhang et al. demonstrated that this compound 19491 reduced inflammation in a mouse model of acute lung injury.
実験室実験の利点と制限
One advantage of using 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects on other diseases, such as cancer and inflammation. Additionally, more research is needed to evaluate its safety and efficacy in animal and human trials.
合成法
The synthesis of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 involves the reaction of 2,4-difluoronitrobenzene with 2-(methylsulfanyl)aniline in the presence of a palladium catalyst. The resulting product is then treated with chlorosulfonic acid to yield this compound 19491. This synthesis method was first described in a research article published in 2013 by Li et al.
科学的研究の応用
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 has been studied for its potential use in treating various diseases. One study published in 2017 by Zhang et al. found that this compound 19491 exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study published in 2018 by Li et al. demonstrated that this compound 19491 had anticancer activity against human breast cancer cells.
特性
分子式 |
C13H11F2NO2S2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2,4-difluoro-N-(2-methylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-7-6-9(14)8-10(13)15/h2-8,16H,1H3 |
InChIキー |
VEMMXJRZRBIBOT-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



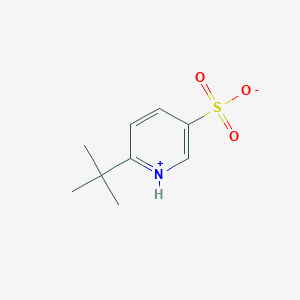
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
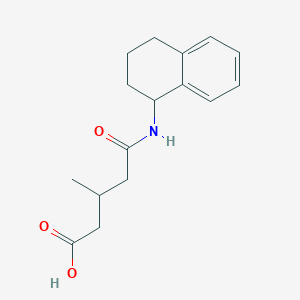
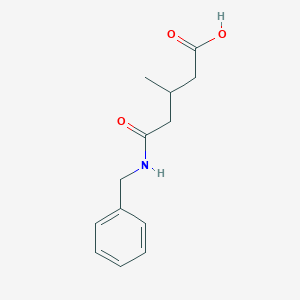
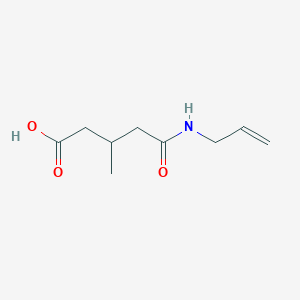
![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
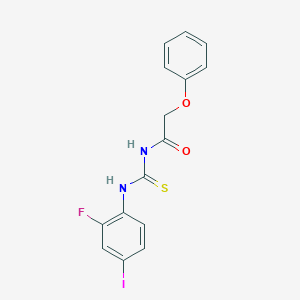
![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)